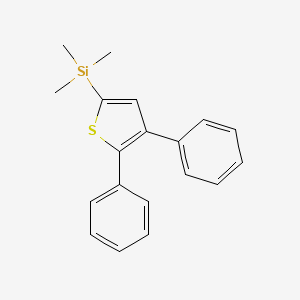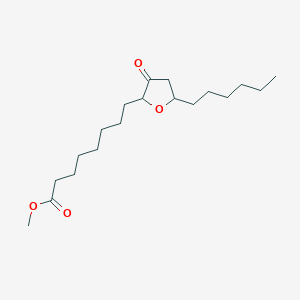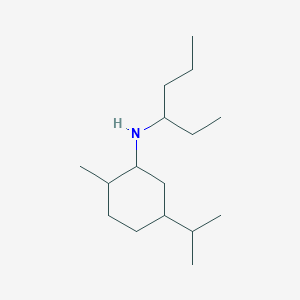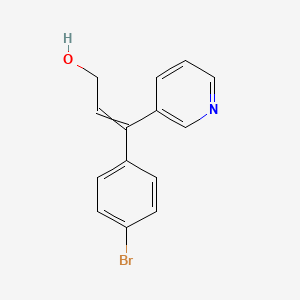
1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a 2-methylpropyl group and a prop-1-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 2-methylpropyl chloride and prop-1-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-throughput screening techniques can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Catalytic hydrogenation can reduce the prop-1-en-1-yl group to a propyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 1-(2-Methylpropyl)-4-propylbenzene.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylpropyl)-4-(prop-1-en-1-yl)benzene: Unique due to the presence of both 2-methylpropyl and prop-1-en-1-yl groups on the benzene ring.
1-(2-Methylpropyl)-4-ethylbenzene: Lacks the prop-1-en-1-yl group, resulting in different chemical and physical properties.
1-(2-Methylpropyl)-4-vinylbenzene: Contains a vinyl group instead of a prop-1-en-1-yl group, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of the 2-methylpropyl and prop-1-en-1-yl groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
90708-64-8 |
|---|---|
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-4-prop-1-enylbenzene |
InChI |
InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h4-9,11H,10H2,1-3H3 |
Clave InChI |
GJYSYQQXHBPJRD-UHFFFAOYSA-N |
SMILES canónico |
CC=CC1=CC=C(C=C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)




![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)

![N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]acridin-9-amine](/img/structure/B14371989.png)
![2-{(E)-[8-(Diethylamino)quinolin-5-yl]diazenyl}-3,5-dinitrobenzonitrile](/img/structure/B14371993.png)
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
